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Compound of Interest

Compound Name: FGFR1/DDR2 inhibitor 1

Cat. No.: B2647739 Get Quote

Foreword: The Rationale for Dual-Targeting FGFR1
and DDR2 in Oncology
The landscape of precision oncology is continually evolving, moving from single-target

therapies to more sophisticated strategies that address the complexity and heterogeneity of

cancer. Fibroblast Growth Factor Receptor 1 (FGFR1) and Discoidin Domain Receptor 2

(DDR2) are two receptor tyrosine kinases (RTKs) that, when dysregulated, play pivotal roles in

tumor progression, angiogenesis, and therapeutic resistance. FGFR1 amplification is a known

oncogenic driver in a variety of solid tumors, including breast and lung cancers.[1][2] Similarly,

mutations and overexpression of DDR2 have been identified as key drivers in lung squamous

cell carcinoma and other malignancies, contributing to cell proliferation and invasion.[3][4]

The concurrent inhibition of both FGFR1 and DDR2 presents a compelling therapeutic strategy.

By targeting two distinct oncogenic pathways, a dual inhibitor has the potential to overcome

intrinsic and acquired resistance mechanisms that often plague single-agent therapies. This

guide provides an in-depth technical overview of a novel 3-substituted indazole derivative,

herein referred to as FGFR1/DDR2 Inhibitor 1, for researchers and drug development

professionals. This potent, orally active small molecule was developed to address the unmet

need for effective treatments in cancers driven by FGFR1 and DDR2 aberrations.

Molecular Profile of FGFR1/DDR2 Inhibitor 1
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FGFR1/DDR2 Inhibitor 1, also identified as compound 11k in its primary publication, is a

potent, multi-target kinase inhibitor with a 3-substituted indazole scaffold.[1]

Chemical Structure:

(A visual representation of the chemical structure is crucial for a technical guide but cannot be

generated in this format. The SMILES notation is provided for user reference.)

SMILES:Cc1ccc(cc1-c1ccc2c(n[nH]c2c1)-c1cnn(c1)C1CC1)C(=O)Nc1cccc(c1)C(F)(F)F

Physicochemical Properties:

Property Value

Molecular Formula C28H22F3N5O

Molecular Weight 501.50 g/mol

CAS Number 2308497-58-5

Mechanism of Action: Dual Inhibition of Oncogenic
Signaling
FGFR1/DDR2 Inhibitor 1 exerts its anti-tumor activity by competitively binding to the ATP-

binding pockets of both FGFR1 and DDR2, thereby inhibiting their autophosphorylation and the

subsequent activation of downstream signaling cascades.

Inhibition of the FGFR1 Signaling Pathway
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes

autophosphorylation, leading to the activation of multiple downstream pathways crucial for cell

proliferation and survival, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT

pathways.[1][2][5] Aberrant FGFR1 signaling, often due to gene amplification, drives

uncontrolled cell growth.[2] FGFR1/DDR2 Inhibitor 1 effectively blocks these downstream

signals, leading to cell cycle arrest and apoptosis in FGFR1-driven cancer cells.

Inhibition of the DDR2 Signaling Pathway
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DDR2 is a unique RTK that is activated by collagen binding.[3] This interaction triggers DDR2

autophosphorylation and the activation of signaling pathways that promote cell proliferation,

migration, and invasion, including the SHC/SRC/ERK and PI3K/AKT pathways.[3][6] In cancers

with DDR2 mutations or overexpression, this pathway contributes significantly to tumor

progression. FGFR1/DDR2 Inhibitor 1 potently inhibits DDR2 phosphorylation, thereby

abrogating its oncogenic signaling.

Signaling Pathway Inhibition Diagram

Caption: Dual inhibitory action of FGFR1/DDR2 Inhibitor 1 on key oncogenic signaling

pathways.

In Vitro Efficacy and Potency
FGFR1/DDR2 Inhibitor 1 has demonstrated potent enzymatic and cellular activity against both

FGFR1 and DDR2.

Enzymatic Inhibition:

Target Kinase IC50 (nM)

FGFR1 31.1

DDR2 3.2

Cellular Antiproliferative Activity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7653147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653147/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733262/
https://www.benchchem.com/product/b2647739?utm_src=pdf-body
https://www.benchchem.com/product/b2647739?utm_src=pdf-body
https://www.benchchem.com/product/b2647739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Key Genetic
Alteration

IC50 (nM)

KG-1
Acute Myelogenous

Leukemia
FGFR-driven 108.4

SNU-16 Stomach Cancer FGFR-driven 93.4

NCI-H716 Colorectal Cancer FGFR-driven 31.8

UM-UC-14 Bladder Cancer FGFR-driven 306.6

NCI-H2286
Lung Squamous Cell

Carcinoma
DDR2-driven 93.0

Data sourced from MedChemExpress, citing Wang Q, et al. Eur J Med Chem. 2019 Feb

1;163:671-689.[2][5]

Preclinical In Vivo Efficacy
The anti-tumor efficacy of FGFR1/DDR2 Inhibitor 1 has been evaluated in mouse xenograft

models of human cancers.

NCI-H1581 Xenograft Model (FGFR-driven):

Treatment Group Dose Dosing Schedule
Tumor Growth
Inhibition (TGI)

FGFR1/DDR2

Inhibitor 1
10 mg/kg

p.o., once daily for 7

days
59.7%

FGFR1/DDR2

Inhibitor 1
20 mg/kg

p.o., once daily for 7

days
98.1%

NCI-H2286 Xenograft Model (DDR2-driven):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/1966790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5950531/
https://www.benchchem.com/product/b2647739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2647739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Dose Dosing Schedule
Tumor Growth
Inhibition (TGI)

FGFR1/DDR2

Inhibitor 1
10 mg/kg

p.o., once daily for 10

days
82.8%

Data sourced from MedChemExpress, citing Wang Q, et al. Eur J Med Chem. 2019 Feb

1;163:671-689.[2][5]

These in vivo studies demonstrate that FGFR1/DDR2 Inhibitor 1 has profound anti-tumor

efficacy in both FGFR- and DDR2-driven tumor models, supporting its dual-targeting

mechanism of action.

Experimental Protocols for Evaluation
The following protocols provide a framework for researchers to independently validate and

further explore the activity of FGFR1/DDR2 Inhibitor 1.

Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: MTT Assay

Seed cells in a 96-well plate Incubate overnight Treat cells with FGFR1/DDR2 Inhibitor 1 (and vehicle control) Incubate for 48-72 hours Add MTT solution Incubate for 2-4 hours Add solubilization solution (e.g., DMSO) Read absorbance at 570 nm Analyze data and calculate % cell viability

Click to download full resolution via product page

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

Detailed Protocol:

Cell Seeding: Seed cancer cells (e.g., NCI-H2286, SNU-16) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at

37°C in a humidified 5% CO2 incubator.
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Inhibitor Preparation: Prepare a stock solution of FGFR1/DDR2 Inhibitor 1 in DMSO (e.g.,

10 mM). Perform serial dilutions in complete culture medium to achieve the desired final

concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the equivalent

concentration of DMSO.

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared

inhibitor dilutions or vehicle control.

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is

visible.

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to

each well to dissolve the formazan crystals.

Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at 570

nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of

phosphatidylserine.

Experimental Workflow: Annexin V Staining

Treat cells with FGFR1/DDR2 Inhibitor 1 Harvest and wash cells Resuspend in 1X Binding Buffer Add Annexin V-FITC and Propidium Iodide (PI) Incubate for 15-20 min at room temperature (dark) Analyze by flow cytometry

Click to download full resolution via product page

Caption: Workflow for the detection of apoptosis via Annexin V and PI staining.
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Detailed Protocol:

Cell Treatment: Plate cells and treat with FGFR1/DDR2 Inhibitor 1 at various concentrations

(e.g., 1x, 5x, and 10x IC50) for 24 to 48 hours. Include a vehicle control.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's instructions.

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive,

PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or

necrosis.

Target Engagement (Western Blotting for p-FGFR1 and
p-DDR2)
This technique is used to confirm that the inhibitor is engaging its targets by assessing the

phosphorylation status of FGFR1 and DDR2.

Detailed Protocol:

Cell Lysis: Treat cells with FGFR1/DDR2 Inhibitor 1 for a short duration (e.g., 2 hours). Lyse

the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary

antibodies against p-FGFR1 (Tyr653/654), total FGFR1, p-DDR2, total DDR2, and a loading
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control (e.g., GAPDH or β-actin).

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Analysis: Quantify the band intensities to determine the reduction in FGFR1 and DDR2

phosphorylation relative to the total protein levels.

Pharmacokinetics
While detailed pharmacokinetic data from the primary publication is not fully available in the

public domain, the in vivo studies suggest that FGFR1/DDR2 Inhibitor 1 possesses favorable

oral bioavailability, as evidenced by the significant tumor growth inhibition observed with once-

daily oral administration.[2][5] Further pharmacokinetic studies are warranted to fully

characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions
FGFR1/DDR2 Inhibitor 1 is a promising dual-target inhibitor with potent in vitro and in vivo

anti-tumor activity against cancers driven by FGFR1 and DDR2 aberrations. Its mechanism of

action, targeting two key oncogenic pathways, offers a potential advantage in overcoming

therapeutic resistance. The experimental protocols provided in this guide offer a robust

framework for researchers to further investigate the therapeutic potential of this compound.

Future research should focus on a comprehensive evaluation of its pharmacokinetic and

toxicological profiles, as well as exploring its efficacy in a broader range of preclinical models,

including patient-derived xenografts. Combination studies with other targeted agents or

immunotherapies could also unveil synergistic anti-cancer effects and pave the way for future

clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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